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Compound of Interest

Compound Name:
N-Methyl-5-

(trifluoromethoxy)pyridin-2-amine

CAS No.: 1864596-06-4

Cat. No.: B2755077

Get Quote

The utility of N-Methyl-5-(trifluoromethoxy)pyridin-2-amine is not as a standalone

therapeutic, but as a critical structural module that imparts specific biological advantages to

active pharmaceutical ingredients (APIs). Its unique properties stem from two key functional

groups:

The Trifluoromethoxy (-OCF3) Group: Often referred to as a "super-halogen" or a bioisostere

for methoxy (-OCH3) and chloro (-Cl) groups, the -OCF3 moiety fundamentally alters the

molecule's interaction with biological targets[2].

Causality of Lipophilicity: The strong electron-withdrawing nature of the three fluorine

atoms creates a highly lipophilic domain. This directly enhances membrane permeability, a

critical factor for intracellular targets like K-Ras or cytoplasmic kinases[2].

Conformational Orthogonality: Unlike a standard methoxy group that lies coplanar with the

pyridine ring, the lone pairs on the oxygen atom of the -OCF3 group repel the π -cloud of

the aromatic ring. This forces the -CF3 group into an orthogonal (out-of-plane)
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conformation, allowing the molecule to project into deep, lipophilic sub-pockets within a

kinase hinge region that planar molecules cannot access.

Metabolic Stability: Standard methoxy groups are highly susceptible to Cytochrome P450-

mediated oxidative dealkylation. The robust C-F bonds completely block this metabolic

liability, increasing the API's half-life.

The 2-(Methylamino) Handle: The N-methyl substitution is a deliberate design choice. When

coupled to a larger scaffold, it forms a tertiary amine, effectively removing a hydrogen-bond

donor. This prevents non-specific, off-target hydrogen bonding (reducing toxicity) and further

increases the overall lipophilicity of the drug candidate.

Mechanistic Role in Target Inhibition Pathways
Derivatives synthesized from N-Methyl-5-(trifluoromethoxy)pyridin-2-amine have

demonstrated potent biological activity across several critical oncological and autoimmune

pathways.

c-Met Kinase Inhibition: In the development of Type II c-Met inhibitors, the trifluoromethoxy-

pyridine scaffold acts as a critical anchor in the ATP-binding pocket. The pyridine nitrogen

serves as a hydrogen-bond acceptor with the hinge region residues, while the -OCF3 group

occupies the hydrophobic deep pocket, leading to potent antitumor activity against non-small

cell lung cancer (A549) and breast cancer (MCF-7) cell lines[3].

K-Ras G12C Allosteric Modulation: For K-Ras G12C mutant cancers, locking the protein in its

inactive GDP-bound state is paramount. The incorporation of this fluorinated amine into

quinazoline or fused-ring scaffolds allows the drug to thread into the switch-II pocket of K-Ras,

disrupting its interaction with downstream effectors like PI3K and MAPK[4].

CCR6 Antagonism: In autoimmune disease models, this building block is utilized to synthesize

CCR6 inhibitors, where the specific steric bulk of the -OCF3 group prevents the natural ligand

(CCL20) from binding to the receptor, thereby halting the migration of pathogenic Th17 cells[5].
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Fig 1. Dual-node inhibition of c-Met and K-Ras pathways by trifluoromethoxy-pyridine

derivatives.

Quantitative Data: Structure-Activity Relationship
(SAR)
To illustrate the biological efficacy of incorporating the N-Methyl-5-(trifluoromethoxy)pyridin-
2-amine module, the following table summarizes the inhibitory activity (IC50) of its downstream

API derivatives across various validated targets[3][4][5].

Target Kinase /
Receptor

Cell Line / Assay
Model

IC50 ( μ M)
Key Structural
Contribution of the
Building Block

c-Met (Type II)
A549 (Lung

Carcinoma)
3.22 ± 0.12

-OCF3 provides

orthogonal binding in

the hydrophobic hinge

region.

c-Met (Type II)
HeLa (Cervical

Cancer)
4.33 ± 0.09

Pyridine nitrogen acts

as a crucial H-bond

acceptor.

c-Met (Type II)
MCF-7 (Breast

Cancer)
5.82 ± 0.09

Fluorination prevents

rapid oxidative

metabolism in vitro.

K-Ras G12C
MIA PaCa-2

(Pancreatic)
~0.05

High lipophilicity

drives penetration into

the cryptic switch-II

pocket.

CCR6 Receptor Th17 Cell Migration ~0.12

N-Methyl substitution

eliminates off-target

H-bond donation.
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Experimental Methodology: Self-Validating
Synthetic Protocol
To harness this building block, it must be covalently linked to a core scaffold (e.g., an aryl

halide). Because the secondary amine of N-Methyl-5-(trifluoromethoxy)pyridin-2-amine is

electronically deactivated by the para-OCF3 group and sterically hindered by the N-methyl

group, standard nucleophilic aromatic substitution (SNAr) often fails.

As an application scientist, I mandate the use of a Buchwald-Hartwig Cross-Coupling protocol.

The following workflow is designed as a self-validating system to ensure high-yield API

construction[2].

Step 1: System Purging and Reagent Preparation

Action: In a flame-dried Schlenk tube, combine the aryl halide core (1.0 eq), N-Methyl-5-
(trifluoromethoxy)pyridin-2-amine (1.2 eq), Pd2​(dba)3​(0.02 eq), BINAP (0.04 eq), and

Sodium tert-butoxide (NaOtBu) (1.5 eq).

Causality: BINAP is chosen specifically because its wide "bite angle" forces the palladium

intermediate into a geometry that accelerates reductive elimination, overcoming the

electronic deactivation of the trifluoromethoxy group. NaOtBu is used instead of weaker

bases (like Cs2​CO3​) to ensure complete deprotonation of the sterically hindered secondary

amine.

Step 2: Solvent Addition and Heating

Action: Evacuate and backfill the tube with dry N2​three times. Add anhydrous toluene (0.2

M). Heat the mixture to 90°C for 16 hours.

Causality: Toluene provides the necessary boiling point to overcome the high activation

energy of this specific coupling without causing thermal degradation of the -OCF3 group,

which can occur at temperatures exceeding 120°C.

Step 3: Self-Validating Reaction Tracking (LC-MS)

Action: At 12 hours, extract a 10 μ L aliquot, dilute in LC-MS grade acetonitrile, and analyze.
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Validation Logic: Monitor the exact mass of the starting amine ( m/z 193.1 [M+H]+ ). The

complete disappearance of this peak, coupled with the emergence of the product mass,

validates the catalytic cycle. If m/z 193.1 persists >5%, the system has likely suffered oxygen

ingress; spike with an additional 1 mol% Pd2​(dba)3​.

Step 4: Quench and Isolation

Action: Cool to room temperature, filter through a Celite pad to remove the palladium black,

and concentrate under reduced pressure. Purify via silica gel flash chromatography

(Hexanes/EtOAc gradient).
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Fig 2. Step-by-step Buchwald-Hartwig amination workflow for API synthesis.
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Conclusion
N-Methyl-5-(trifluoromethoxy)pyridin-2-amine is far more than a simple chemical reagent; it

is a highly engineered molecular tool. By understanding the causality behind its

physicochemical properties—specifically the orthogonal conformation and metabolic shielding

provided by the -OCF3 group—medicinal chemists can rationally design next-generation kinase

inhibitors and allosteric modulators with superior clinical viability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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